![molecular formula C11H13BrN2O3 B12801232 5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine CAS No. 6475-43-0](/img/structure/B12801232.png)
5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by the presence of a bromine atom, a nitro group, and a benzyl group attached to a tetrahydro-1,3-oxazine ring. It is known for its significant antimicrobial properties and is used in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenol derivative, an aldehyde, and a cyclic amine. The mixture is stirred at elevated temperatures (around 80°C) under solvent-free conditions for several hours. The product is then purified using column chromatography with a suitable eluent such as hexanes/ethyl acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated and purified using advanced techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The antimicrobial activity of 5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine is primarily due to its ability to oxidize essential protein thiols. This oxidation inhibits enzyme activity, leading to the inhibition of microbial growth. The compound targets both gram-positive and gram-negative bacteria, as well as yeast and fungi .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-5-nitro-1,3-dioxane: Another antimicrobial compound with similar properties.
1,3-Benzoxazine derivatives: Known for their biological activities, including antimicrobial and antioxidant properties.
Uniqueness
5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine is unique due to its specific combination of bromine, nitro, and benzyl groups attached to the oxazine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
6475-43-0 | |
Molekularformel |
C11H13BrN2O3 |
Molekulargewicht |
301.14 g/mol |
IUPAC-Name |
3-benzyl-5-bromo-5-nitro-1,3-oxazinane |
InChI |
InChI=1S/C11H13BrN2O3/c12-11(14(15)16)7-13(9-17-8-11)6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI-Schlüssel |
BKUHPQUEULSXTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COCN1CC2=CC=CC=C2)([N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.